1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione
Overview
Description
1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione is the poly (ADP-ribose) polymerase (PARP) proteins . Among this family, PARP-1 is the most abundant and specific isoform, exerting more than 90% of the PARP enzyme activity . Therefore, PARP-1 is considered an ideal target for cancer chemotherapy .
Mode of Action
1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione interacts with its target, PARP-1, by inhibiting its activity . This inhibition effectively kills tumor cells through a mechanism known as synthetic lethality . Molecular docking studies have provided the rational binding modes of this compound in complexes with PARP-1 .
Biochemical Pathways
The inhibition of PARP-1 by 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione affects the pathways involved in DNA repair and cell death . The compound can effectively reduce the formation of poly (ADP-ribose) or PAR, a key molecule in these pathways .
Pharmacokinetics
The ADMET prediction results indicated that 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione has similar properties to rucaparib, a known PARP-1 inhibitor . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability .
Result of Action
The result of the action of 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione is the induction of apoptosis in tumor cells . For instance, it has been shown to induce apoptosis of A549 cells, a type of lung cancer cell .
Biochemical Analysis
Biochemical Properties
1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins. It has been shown to inhibit poly (ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair mechanisms . The inhibition of PARP-1 by 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione leads to the accumulation of DNA damage in cancer cells, ultimately inducing cell death. Additionally, this compound interacts with other biomolecules, such as proteins involved in cell signaling pathways, further influencing cellular processes .
Cellular Effects
The effects of 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting DNA repair mechanisms and promoting the accumulation of DNA damage . This compound also affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione exerts its effects through several mechanisms. It binds to the catalytic domain of PARP-1, inhibiting its enzymatic activity and preventing the repair of DNA damage . This inhibition leads to the accumulation of single-strand breaks, which eventually convert to double-strand breaks, triggering cell death. Additionally, this compound may interact with other proteins involved in DNA repair and cell signaling, further enhancing its therapeutic potential .
Temporal Effects in Laboratory Settings
The temporal effects of 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione in laboratory settings have been studied extensively. Over time, this compound has shown stability under various conditions, maintaining its inhibitory effects on PARP-1 . Long-term studies have demonstrated that continuous exposure to this compound leads to sustained DNA damage and apoptosis in cancer cells
Dosage Effects in Animal Models
In animal models, the effects of 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione vary with different dosages. At lower doses, it effectively inhibits PARP-1 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and elimination from the body . The compound’s metabolism may lead to the formation of active metabolites that contribute to its therapeutic effects. Additionally, it affects metabolic flux and metabolite levels, further influencing cellular processes .
Transport and Distribution
The transport and distribution of 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, such as the nucleus, where it exerts its inhibitory effects on PARP-1 . The compound’s distribution within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1’-cyclohexane]-2,5-dione predominantly localizes to the nucleus, where it interacts with PARP-1 and other nuclear proteins . This subcellular localization is crucial for its activity, as it allows the compound to effectively inhibit DNA repair mechanisms and induce apoptosis in cancer cells . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments .
Properties
IUPAC Name |
spiro[1,4-dihydro-1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-12-10-6-2-3-7-11(10)15-13(18)14(16-12)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHIKRCZAYTASA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601178929 | |
Record name | Spiro[3H-1,4-benzodiazepine-3,1′-cyclohexane]-2,5(1H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601178929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429900-99-1 | |
Record name | Spiro[3H-1,4-benzodiazepine-3,1′-cyclohexane]-2,5(1H,4H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429900-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3H-1,4-benzodiazepine-3,1′-cyclohexane]-2,5(1H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601178929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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